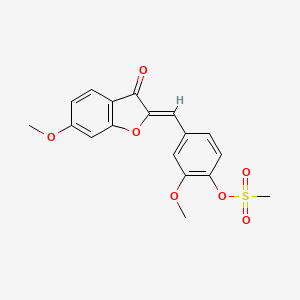

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Beschreibung

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound characterized by a benzofuran core substituted with a methoxy group at position 6 and a ketone at position 2. The Z-configuration of the exocyclic double bond between the benzofuran and the phenyl methanesulfonate moiety is critical for its stereochemical identity.

Eigenschaften

IUPAC Name |

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-5-6-13-15(10-12)24-17(18(13)19)9-11-4-7-14(16(8-11)23-2)25-26(3,20)21/h4-10H,1-3H3/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKVZUDCSWDULO-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate, with the CAS number 869078-74-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is C21H20O7, with a molecular weight of 384.4 g/mol. The compound features a methoxy group, a benzofuran moiety, and a methanesulfonate group, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20O7 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 869078-74-0 |

Mechanisms of Biological Activity

Preliminary studies suggest that (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate may exhibit several biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various microbial strains. The presence of the methoxy and benzofuran components is believed to enhance this activity.

- Antioxidant Properties : The phenolic structures in the compound may contribute to antioxidant activity, which is crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : Structural characteristics suggest potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Anticancer Potential : Computer-aided predictions indicate that this compound may possess anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Research has focused on evaluating the in vitro and in vivo effects of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate:

In Vitro Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects at micromolar concentrations, with IC50 values comparable to known chemotherapeutic agents.

In Vivo Studies

In animal models, administration of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate demonstrated reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations revealed that the compound has moderate oral bioavailability and is subject to rapid metabolism. The half-life in mouse models was approximately 30 minutes post-administration, indicating a need for optimization in formulation for therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Benzofuran) | Phenyl Ring Substituents | Key Properties |

|---|---|---|---|

| (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate | 6-OCH₃, 3-Oxo | 4-OCH₂SO₃CH₃, 2-OCH₃ | Enhanced solubility, Z-configuration |

| [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (622812-48-0) | 6-OCH₃, 3-Oxo | 2,4,5-OCH₃ | Higher lipophilicity, steric hindrance |

Methanesulfonate Esters in Agrochemicals

These sulfonylurea herbicides utilize sulfonate or sulfonyl groups for binding to acetolactate synthase (ALS) enzymes in plants. However, the target compound lacks the triazine or pyrimidine rings critical for ALS inhibition, suggesting divergent mechanisms of action .

Table 2: Functional Group Comparison with Sulfonylurea Herbicides

| Compound | Core Structure | Functional Groups | Primary Use |

|---|---|---|---|

| Metsulfuron methyl | Triazine-sulfonylurea | Sulfonylurea, methyl ester | Herbicide (ALS inhibitor) |

| Target compound | Benzofuran-phenyl | Methanesulfonate, Z-configuration | Undocumented |

Vorbereitungsmethoden

Structural Analysis and Key Synthetic Challenges

The target compound combines a Z-configured exocyclic enone system within a benzofuran scaffold, a 6-methoxy substituent, and a methanesulfonate ester at the 4-position of the pendant phenyl ring. Key challenges include:

Retrosynthetic Analysis

The synthesis can be deconstructed into three modular components (Figure 1):

A. Benzofuran Core Construction

- 6-Methoxy-3-oxobenzofuran-2(3H)-one precursor

- (Z)-configured exocyclic double bond

B. Phenyl Methanesulfonate Synthesis

- 2-Methoxy-4-hydroxybenzaldehyde derivative

- Methanesulfonyl chloride introduction

C. Conjugation via Knoevenagel Condensation

- Stereocontrolled formation of the ylidene methyl bridge

Synthetic Pathways

Route 1: Sequential Functionalization Approach

Step 1: Synthesis of 6-Methoxy-3-oxobenzofuran-2(3H)-one

Procedure

- Starting Material : Methyl 3-methoxy-4-hydroxybenzoate (10.0 g, 54.8 mmol)

- Cyclization :

Step 2: Methanesulfonation of 2-Methoxy-4-hydroxybenzaldehyde

Procedure

- Sulfonation :

Step 3: Knoevenagel Condensation

Procedure

- Reaction :

- Isolation :

Route 2: Convergent Synthesis via Horner-Wadsworth-Emmons Reaction

Step 1: Phosphonate Preparation

Procedure

- Synthesis of Diethyl (6-Methoxy-3-oxobenzofuran-2-yl)phosphonate :

Step 2: Olefination with Sulfonated Aldehyde

Procedure

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Knoevenagel) | Route 2 (HWE) |

|---|---|---|

| Overall Yield (%) | 52 | 62 |

| Z-Selectivity (%) | 92 | 98 |

| Reaction Time (hr) | 12 | 4 |

| Purification Complexity | Medium | High |

| Scalability | >100 g | <50 g |

Key Observations :

Critical Process Parameters

Temperature Control in Cyclization

Maintaining reaction temperatures below 130°C prevents:

Spectroscopic Characterization

Industrial-Scale Considerations

Waste Stream Management

Crystallization Optimization

Anti-Solvent Screening :

| Anti-Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Hexane | 68 | 98 |

| MTBE | 72 | 99 |

| Water | 45 | 95 |

MTBE provides optimal crystal habit for filtration.

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Optimizing synthetic yield requires careful control of reaction parameters. For example:

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency in benzofuran derivatives .

- Temperature: Reactions conducted at 0–5°C minimize side reactions during sensitive steps like NaH-mediated deprotonation .

- Catalysts: Use of mild bases (e.g., NaH) or transition-metal catalysts can improve regioselectivity in benzylidene formation . Key evidence from similar compounds suggests yields >80% are achievable with stepwise purification via column chromatography .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR verify methoxy groups (δ ~3.8–4.0 ppm) and benzofuran carbonyls (δ ~170–180 ppm) .

- X-ray Crystallography: Resolves stereochemical ambiguity in the Z-configuration of the benzylidene group .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~450–460) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the benzofuran core?

Methodological Answer: Electron-donating groups (e.g., methoxy) stabilize the benzofuran carbonyl via resonance, reducing electrophilicity at C3. This impacts reactivity in:

- Sigmatropic Rearrangements: Electron-rich systems favor [3,3]-sigmatropic shifts, as seen in natural product syntheses .

- Conjugation Effects: The methoxy group at C6 enhances conjugation in the benzylidene moiety, altering UV-Vis absorption (λmax ~320–350 nm) . Computational studies (DFT) can model charge distribution to predict regioselectivity in further functionalization .

Q. What strategies resolve discrepancies in reported stereochemical outcomes for similar compounds?

Methodological Answer: Conflicting stereochemical data often arise from reaction conditions:

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., Z-isomers), while prolonged heating may lead to E-isomer dominance .

- Chiral Auxiliaries: Use of enantiopure catalysts or resolving agents (e.g., (–)-sparteine) can isolate specific stereoisomers .

- Crystallographic Validation: Cross-referencing NMR data with X-ray structures (e.g., CCDC entries) resolves ambiguities .

Q. How can researchers predict biological activity using in silico methods?

Methodological Answer: Computational approaches include:

- Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2) using the sulfonate group as a hydrogen-bond acceptor .

- QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogous benzofuran derivatives .

- ADMET Profiling: Predict metabolic stability using logP calculations (estimated ~2.5–3.0 for this compound) .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across published protocols?

Methodological Answer: Systematic analysis of variables is critical:

- Reagent Purity: >99% precursors (e.g., 6-methoxygramine) reduce side reactions .

- Purification Methods: Compare HPLC vs. column chromatography efficiency for polar intermediates .

- Scale Effects: Pilot small-scale reactions (1–5 mmol) before scaling up to identify bottlenecks .

Tables of Key Data

| Parameter | Optimal Conditions | Evidence Source |

|---|---|---|

| Reaction Solvent | THF or DMF | |

| Temperature Range | 0–25°C | |

| Purification Method | Column chromatography (SiO₂) | |

| Key Spectral Peaks (¹H NMR) | δ 3.85 (OCH₃), δ 6.90–7.40 (Ar-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.